Desmethylnaproxen is synthesized in the body through the metabolic process of naproxen, which is classified as a propionic acid derivative. NSAIDs, including naproxen and its metabolites like desmethylnaproxen, are categorized based on their chemical structure and mechanism of action. They are known to exhibit varying degrees of selectivity for the cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are critical targets for their therapeutic effects .
The synthesis of desmethylnaproxen primarily occurs through the metabolic conversion of naproxen in the liver. This biotransformation involves cytochrome P450 enzymes, particularly CYP2C9, which catalyze the demethylation process. The reaction typically involves the oxidation of the methyl group on the naproxen molecule, resulting in the formation of desmethylnaproxen as a primary metabolite .
In laboratory settings, synthetic methods may also be employed to produce desmethylnaproxen for research purposes. These methods often involve chemical reactions that mimic biological pathways or utilize advanced synthetic techniques to achieve high yields and purity.
Desmethylnaproxen participates in various chemical reactions typical for phenolic compounds. These include oxidation reactions that can lead to further hydroxylation or conjugation with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion from the body .
In environmental studies, desmethylnaproxen has been investigated for its removal from wastewater using biological treatment processes, indicating its relevance in both pharmaceutical and ecological contexts .
The primary mechanism by which desmethylnaproxen exerts its effects is through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, desmethylnaproxen reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain sensation. This mechanism is similar to that of its parent compound, naproxen, although desmethylnaproxen may exhibit different potency or selectivity depending on its concentration and the specific biological context .
Desmethylnaproxen is characterized by several physical properties:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems as well as in pharmaceutical formulations .
Desmethylnaproxen has several applications in scientific research:
Desmethylnaproxen (systematic name: (S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid), also termed O-desmethylnaproxen or 6-O-desmethylnaproxen, is the principal phase-I metabolite of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol and a CAS Registry Number of 52079-10-4 . The compound features a naphthalene ring substituted with a hydroxyl group at the 6-position and a propanoic acid chain at the 2-position (Figure 1).
Stereochemistry is a critical aspect of desmethylnaproxen’s identity. Like naproxen, it retains the (S)-enantiomeric configuration at the chiral center (C2 of the propanoic acid side chain). This stereospecificity arises from enzymatic demethylation of the parent drug, primarily mediated by cytochrome P450 (CYP) enzymes, which preserves the original configuration [8]. The (S)-enantiomer is biologically relevant due to its affinity for target enzymes (e.g., cyclooxygenase). Synthesis typically involves demethylation of (S)-naproxen using strong acids (e.g., hydrobromic acid/acetic acid), followed by purification via recrystallization .
Property | Value | |
---|---|---|
CAS Number | 52079-10-4 | |
IUPAC Name | (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |
Molecular Formula | C₁₃H₁₂O₃ | |
Molecular Weight | 216.23 g/mol | |
Chiral Center | (S)-configuration at C2 | |
Synonyms | Naproxen Impurity A, (S)-6-Demethylnaproxen |
Desmethylnaproxen exhibits distinct physicochemical properties that influence its pharmacokinetic behavior and analytical detection:
Hydrogen Bonding: Acts as both a donor (phenolic OH, carboxylic OH) and acceptor (carbonyl O, phenolic O), facilitating interactions with biological targets and solvents.
Table 2: Key Physicochemical Properties
Property | Desmethylnaproxen | Naproxen | |
---|---|---|---|
pKa | 4.87 ± 0.30 (predicted) | ~4.7 | |
LogP | 2.36 (predicted) | 3.10 (experimental) | |
LogD (pH 7.4) | ~0.5 (estimated) | ~1.2 | |
Melting Point | 182–183°C | 152–155°C | |
Water Solubility | Low (0.133 mg/mL predicted) | Low (0.015 mg/mL) | [10] |
Structurally, desmethylnaproxen differs from naproxen solely by the replacement of the 6-methoxy group (-OCH₃) with a hydroxyl group (-OH) (Figure 1). This modification significantly alters reactivity and metabolic fate:
Analytical Separation: GC-MS and LC-MS/MS methods differentiate them via retention times and mass transitions (m/z 230 → 185 for desmethylnaproxen vs. m/z 229 → 170 for naproxen) [4] [8]. Desmethylnaproxen’s hydroxyl group enables derivatization for sensitive detection.
Table 3: Metabolic and Environmental Comparison
Aspect | Desmethylnaproxen | Naproxen | |
---|---|---|---|
Formation | Phase-I metabolite (CYP2C9) | Parent drug | |
Conjugation | Extensive sulfation (SULT1A1/1E1) | Acyl glucuronidation | |
Urinary Excretion | Major conjugated metabolite | <5% unchanged | |
Environmental Occurrence | Detected in STP effluents (0.23 μg/L) | Ubiquitous in surface water | [4] [8] |
Table 4: Structural Comparison
Feature | Desmethylnaproxen | Naproxen |
---|---|---|
6-Substituent | Hydroxyl (-OH) | Methoxy (-OCH₃) |
Hydrogen Bond Donors | 2 | 1 |
Hydrogen Bond Acceptors | 3 | 3 |
Polar Surface Area | 66.8 Ų (calculated) | 46.5 Ų (calculated) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1